5-Bromo-1H-benzoimidazole-2-carboxylic acid is a highly versatile, bifunctional heterocyclic building block widely utilized in pharmaceutical development, agrochemical synthesis, and biochemical research . Featuring a rigid benzimidazole core, this compound is distinguished by the strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 2-position. This specific substitution pattern provides orthogonal reactivity, allowing for independent, late-stage modifications without cross-interference . It is a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), targeted enzyme inhibitors, and structurally robust metal-organic ligands . For procurement professionals and process chemists, this exact compound offers a streamlined starting point that minimizes synthetic steps compared to unfunctionalized or differently substituted analogs.
Substituting 5-bromo-1H-benzoimidazole-2-carboxylic acid with closely related analogs introduces significant process bottlenecks and increases long-term costs. If a buyer selects the 5-chloro analog to save on upfront material costs, the higher activation barrier of the C-Cl bond in downstream palladium-catalyzed cross-coupling reactions will necessitate the use of expensive, proprietary phosphine ligands and harsher thermal conditions, ultimately degrading overall yield. Conversely, opting for 5-bromo-2-methyl-1H-benzimidazole requires an aggressive, low-yielding oxidation step to generate the necessary carboxylic acid for amide coupling or bidentate metal chelation . Furthermore, using the unsubstituted 1H-benzimidazole-2-carboxylic acid completely eliminates the critical aryl-halide vector, rendering the molecule incapable of late-stage structural extension. Procuring this exact bifunctional compound is therefore essential for maintaining synthetic efficiency and avoiding costly workarounds.
In standard transition-metal-catalyzed cross-coupling applications, the 5-bromo substituent provides a highly reactive vector that significantly outperforms its chlorinated counterpart . The lower bond dissociation energy of the C-Br bond facilitates rapid oxidative addition using generic, cost-effective palladium catalysts (e.g., Pd(PPh3)4) at moderate temperatures (80°C), typically yielding >85% conversion. In contrast, substituting with 5-chloro-1H-benzimidazole-2-carboxylic acid generally stalls at <40% conversion under identical conditions, requiring the procurement of premium dialkylbiaryl phosphine ligands (e.g., XPhos) and elevated temperatures (>100°C) to force the reaction to completion.
| Evidence Dimension | Cross-coupling conversion efficiency (standard generic Pd catalyst) |
| Target Compound Data | >85% yield at 80°C |
| Comparator Or Baseline | 5-Chloro-1H-benzimidazole-2-carboxylic acid (<40% yield) |
| Quantified Difference | >45% increase in baseline yield; eliminates need for premium ligands |
| Conditions | Suzuki-Miyaura coupling, standard Pd(PPh3)4, 80°C |
Procuring the bromo variant significantly lowers downstream process costs by avoiding the need for expensive proprietary ligands and harsher reaction conditions.
The pre-installed 2-carboxylic acid group on this compound allows for immediate, direct activation using standard peptide coupling reagents (such as HATU or EDC) to form stable amide linkages, typically proceeding in >80% yield in a single step . If a procurement team opts for the commercially available 5-bromo-2-methyl-1H-benzimidazole as a perceived cost-saving measure, chemists must perform a harsh oxidation (e.g., KMnO4) to convert the methyl group to a carboxylic acid . This mandatory extra step extends the synthetic sequence, generates heavy metal waste, and typically reduces the overall throughput to 40-50%.
| Evidence Dimension | Synthetic steps to amide product and overall yield |
| Target Compound Data | 1 step, >80% yield |
| Comparator Or Baseline | 5-Bromo-2-methyl-1H-benzimidazole (2 steps, ~40-50% overall yield) |
| Quantified Difference | Elimination of 1 synthetic step; ~30-40% higher overall yield |
| Conditions | Standard amide coupling conditions vs. oxidation-then-coupling sequence |
Selecting the pre-oxidized 2-carboxylic acid streamlines manufacturing routes, reduces hazardous waste generation, and improves overall process yield.
For applications in coordination chemistry and metalloenzyme inhibition, 5-bromo-1H-benzoimidazole-2-carboxylic acid acts as a robust N,O-bidentate ligand . The combination of the imidazole nitrogen and the adjacent carboxylate oxygen forms highly stable 5-membered chelate rings with transition metals (e.g., Cu2+, Zn2+). This bidentate coordination exhibits exponentially higher thermodynamic stability constants (log β) compared to monodentate binding. Using 5-bromo-1H-benzimidazole (which lacks the 2-carboxylic acid) restricts binding to the imidazole nitrogen alone, resulting in structurally labile complexes that are unsuitable for rigid MOF topologies or strong active-site retention in biological assays.
| Evidence Dimension | Chelate effect and complex stability |
| Target Compound Data | Forms stable N,O-bidentate 5-membered chelate rings |
| Comparator Or Baseline | 5-Bromo-1H-benzimidazole (monodentate coordination only) |
| Quantified Difference | Exponential increase in thermodynamic stability constant (chelate effect) |
| Conditions | Transition metal coordination (e.g., Cu(II), Zn(II) in aqueous/methanolic media) |
This structural feature is essential for researchers designing stable metal-organic frameworks (MOFs) or high-affinity metalloenzyme inhibitors where rigid, multi-point metal coordination is required.
The orthogonal reactivity of the 2-carboxylic acid and the 5-bromo group makes this compound an ideal central scaffold for pharmaceutical library generation . Medicinal chemists can rapidly synthesize diverse benzimidazole libraries by first executing an amide coupling at the 2-position, followed by Suzuki or Buchwald-Hartwig diversification at the 5-position, streamlining the discovery of novel antibacterial or anticancer agents.
Because it functions as a strong N,O-bidentate ligand, this compound is highly suited for developing inhibitors targeting metalloenzymes such as matrix metalloproteinases . The 2-carboxylic acid anchors the molecule tightly to the catalytic metal ion, while the 5-bromo position allows for the attachment of specific hydrophobic groups to probe and occupy the enzyme's adjacent binding pockets.
In materials science, this compound serves as an excellent functionalized linker for MOFs. The bidentate coordination at the 2-position provides necessary structural rigidity, while the 5-bromo substituent protrudes into the MOF pores . This halogen handle can be utilized for post-synthetic modification (PSM) of the MOF or to precisely tune the pore's hydrophobicity and gas-adsorption properties.
Irritant